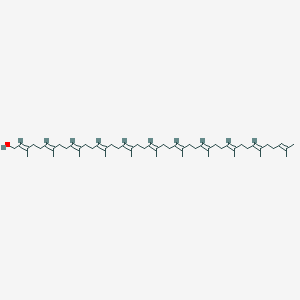
2,1,3-Benzothiadiazole-5-carboxylic acid
Descripción general
Descripción
2,1,3-Benzothiadiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Applications in Organic Electronics
2,1,3-Benzothiadiazole (BTD) and its derivatives, such as 2,1,3-Benzothiadiazole-5-carboxylic acid, are crucial in the chemistry of photoluminescent compounds. They find applications in light technology, particularly in organic electronics. BTD is a key component in the design and application of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more. Its π-extended derivatives are particularly noteworthy for their potential in these technologies (Neto et al., 2013).
2. Molecular Organization in Solid State
In the solid state, derivatives of 2,1,3-benzothiadiazole are widely used in science and are especially valuable as components of active layers in thin-film optoelectronic devices. Understanding the molecular organization of these compounds, including their S···N bonding and π-conjugation systems, can lead to more effective benzothiadiazoles (Langis-Barsetti et al., 2017).
3. Synthesis Methods and Reactions
The synthesis methods for 2,1,3-Benzothiadiazole and its derivatives have evolved significantly. These methods include bromination, which provides a general preparative method for brominated 2,1,3-Benzothiadiazoles that are otherwise hard to access (Pilgram et al., 1970). Another method involves the synthesis of carboxyl 1,2,3-Benzothiadiazole, used as an inducer of systemic acquired resistance in plants (Chen Zhao, 2002).
4. Applications in Coordination Chemistry and Crystal Engineering
Functionalized 2,1,3-Benzothiadiazoles are used in metal coordination chemistry and crystal engineering. Their unique molecular structures and bonding capabilities enable the formation of complexes with metals and other organic compounds. This offers potential for creating new compounds with unique molecular organization and electronic properties (Bashirov et al., 2014).
5. Photophysical Properties and Ultrafast Dynamics
The photophysical properties and ultrafast dynamics of 2,1,3-Benzothiadiazole-based compounds are of significant interest. For example, a red fluorescent compound based on 2,1,3-Benzothiadiazole was studied for its large two-photon absorption cross-section and high fluorescence quantum yield, indicating potential applications in two-photon fluorescence imaging (Wang et al., 2012).
Direcciones Futuras
Future research directions could involve the development of new synthesis methods for 2,1,3-Benzothiadiazole-5-carboxylic acid and its derivatives. For instance, a transition-metal-free visible-light-induced photocatalytic method for the direct C–H alkylation of 2,1,3-benzothiadiazole has been disclosed .
Mecanismo De Acción
Target of Action
The primary targets of 2,1,3-Benzothiadiazole-5-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other benzothiadiazole compounds , it might interact with its targets through a mechanism involving electron density transfer .
Pharmacokinetics
Its boiling point is approximately 368.7±15.0 °C at 760 mmHg , and its melting point is around 228-230 °C . These properties might influence its bioavailability, but more research is needed to understand its pharmacokinetic profile.
Propiedades
IUPAC Name |
2,1,3-benzothiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXJZVGBCACMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345128 | |
| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16405-98-4 | |
| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-benzothiadiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)




